m-PEG4-aldehyde

Beschreibung

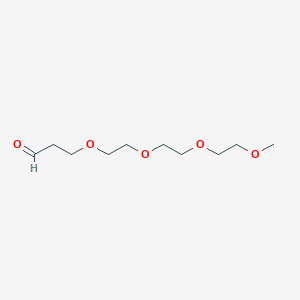

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRJZJYTQKVDKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is m-PEG4-aldehyde structure

An In-depth Technical Guide to m-PEG4-aldehyde for Researchers and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)4-aldehyde, commonly abbreviated as this compound, is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, drug delivery, and proteomics. It features a methoxy-terminated tetra-polyethylene glycol (PEG) chain and a terminal aldehyde group. The PEG component, a hydrophilic polymer, enhances the solubility and biocompatibility of molecules to which it is attached, while the aldehyde group provides a reactive handle for covalent modification of biomolecules.[1][2] This guide provides a detailed overview of the structure, properties, and applications of this compound, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Core Structure and Properties

The fundamental structure of this compound consists of a short PEG chain (n=4) capped with a methyl ether at one end and an aldehyde at the other. This configuration imparts both hydrophilicity and specific reactivity. The IUPAC name for this compound is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C10H20O5 | [3] |

| Molecular Weight | 220.26 g/mol | [3] |

| IUPAC Name | 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal | |

| CAS Number | 197513-96-5 | |

| Purity | >95% | |

| Appearance | Varies (often an oil or solid) | N/A |

| Solubility | Soluble in aqueous media, DMSO, DMF, DCM |

Chemical Structure Diagram

The following diagram illustrates the chemical structure of this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in various applications:

-

PEGylation: This is the process of covalently attaching PEG chains to biomolecules such as proteins, peptides, or small molecule drugs. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their hydrodynamic size, which in turn can extend their circulation half-life, enhance stability, and reduce immunogenicity. The aldehyde group of this compound specifically targets primary amines (e.g., the N-terminus or lysine side chains of proteins) for conjugation.

-

ADC Linkers: In the development of Antibody-Drug Conjugates (ADCs), this compound can be incorporated as part of a linker system that connects a cytotoxic drug to a monoclonal antibody. The PEG spacer enhances the solubility of the entire ADC construct.

-

PROTACs: For Proteolysis Targeting Chimeras (PROTACs), this compound can be used to synthesize the linker that bridges a target protein ligand and an E3 ligase ligand. The linker's properties, including its length and hydrophilicity, are critical for the efficacy of the PROTAC.

-

Surface Modification: The hydrophilic PEG chain can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and circulation time (the "stealth" effect).

-

Bioconjugation and Labeling: The aldehyde group readily reacts with molecules containing hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. This specific reactivity is widely used for labeling biomolecules with fluorescent dyes, biotin, or other reporter molecules.

Signaling Pathway and Reaction Mechanism

The primary reaction mechanism for this compound in bioconjugation involves the reaction of its aldehyde group with a primary amine on a biomolecule. This reaction proceeds via a two-step process:

-

Schiff Base Formation: The aldehyde reacts with the amine to form an unstable Schiff base (imine).

-

Reductive Amination: The Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.

The following diagram illustrates this reaction pathway.

Experimental Protocols

A detailed methodology for a typical PEGylation experiment to assess reaction kinetics is provided below. This protocol is synthesized from established procedures and serves as a guide for researchers.

Objective

To determine and compare the reaction kinetics of this compound for the PEGylation of a model protein.

Materials

-

Model protein (e.g., Lysozyme, BSA)

-

This compound

-

Reaction Buffer: 100 mM phosphate buffer, pH 7.0

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in water)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Analytical Instruments: SDS-PAGE system, HPLC with a size-exclusion column, Mass Spectrometer

Experimental Workflow Diagram

Procedure

-

Protein Solution Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 1 mg/mL.

-

PEG-aldehyde Solution Preparation: Prepare a stock solution of this compound in the reaction buffer. The concentration should be calculated to achieve the desired molar excess (e.g., 10-fold to 50-fold) in the final reaction mixture.

-

Reaction Initiation: Add the calculated volume of the this compound stock solution to the protein solution. Initiate the reductive amination by adding the reducing agent (e.g., to a final concentration of 20 mM NaBH₃CN).

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) with gentle stirring.

-

Time-course Sampling: At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction in the aliquots by adding the quenching solution. This will consume any unreacted aldehyde groups.

-

Analysis: Analyze the quenched samples to determine the extent of PEGylation over time.

-

SDS-PAGE: Visualize the increase in molecular weight of the protein as PEG chains are attached.

-

HPLC-SEC: Separate and quantify the unreacted protein, mono-PEGylated, and multi-PEGylated species.

-

Mass Spectrometry: Confirm the identity and determine the exact mass of the PEGylated products.

-

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, which combines a hydrophilic PEG spacer with a reactive aldehyde group, allows for precise and controlled modification of biomolecules. This guide has provided a comprehensive overview of its structure, properties, and applications, along with practical experimental guidance. The ability to enhance the therapeutic properties of biomolecules through PEGylation, coupled with its utility in constructing complex systems like ADCs and PROTACs, ensures that this compound will remain a cornerstone of modern bioconjugation chemistry.

References

An In-depth Technical Guide to m-PEG4-aldehyde: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of methoxy-poly(ethylene glycol)4-aldehyde (m-PEG4-aldehyde). This versatile bifunctional linker is a cornerstone in bioconjugation, drug delivery, and surface modification, enabling the covalent attachment of polyethylene glycol (PEG) moieties to biomolecules and surfaces. This guide delves into its fundamental characteristics, reactivity with key functional groups, and provides detailed experimental protocols to empower researchers in their scientific endeavors.

Core Chemical and Physical Properties

This compound, with the chemical formula C10H20O5, is a methoxy-terminated polyethylene glycol derivative featuring a reactive aldehyde group at one end.[1][2] The presence of the PEG chain imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous environments.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H20O5 | |

| Molecular Weight | 220.27 g/mol | |

| CAS Number | 197513-96-5 | |

| Appearance | White to off-white solid or oil | - |

| Purity | Typically >95% | |

| Solubility | Soluble in water, DMSO, DMF, THF, DCM | |

| Storage Conditions | Store at -20°C, keep dry and avoid sunlight |

Reactivity and Core Applications

The aldehyde group of this compound is the linchpin of its reactivity, enabling covalent bond formation with a variety of nucleophiles. This reactivity is central to its widespread use in bioconjugation and drug delivery.

Reductive Amination: Stable Linkages to Amines

The most prevalent application of this compound is its reaction with primary amines, such as the N-terminus of proteins or the ε-amino group of lysine residues, through reductive amination. This process involves two key steps:

-

Schiff Base Formation: The aldehyde reacts with the primary amine to form a reversible imine intermediate, also known as a Schiff base. This reaction is favored under slightly acidic to neutral pH conditions.

-

Reduction: The unstable imine is then reduced to a stable, irreversible secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reducing agents are selective for the imine over the aldehyde, allowing for a one-pot reaction.

The efficiency of reductive amination is influenced by factors such as pH, temperature, and the molar ratio of reactants.

Table 2: Quantitative Data on Reductive Amination of PEG-aldehydes

| PEG Reagent | Protein | pH | Temperature (°C) | Molar Excess of PEG | Reaction Time (for significant conversion) | Observations | Reference |

| 5 kDa mPEG-aldehyde | Lysozyme | 7 | 21 | 2-fold | ~20 hours | Reaction modeling showed good correlation with experimental data at this pH. |

Hydrazone and Oxime Ligation: Tunable and Stable Conjugation

This compound readily reacts with hydrazide and aminooxy groups to form hydrazone and oxime linkages, respectively.

-

Hydrazone Formation: The reaction with hydrazides is rapid and typically occurs under mild acidic conditions. The resulting hydrazone bond can be reversible, which is a valuable feature for designing drug delivery systems with controlled release mechanisms.

-

Oxime Formation: The reaction with aminooxy groups forms a highly stable oxime bond.

Aniline has been shown to catalyze these ligation reactions, significantly increasing their rates.

Table 3: Reaction Kinetics of Hydrazone and Oxime Ligations

| Reaction | Reactants | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydrazone Ligation | 6-hydrazinopyridyl-peptide and benzaldehyde | 0.1 M NH₄OAc (pH 4.5), with 100 mM aniline | ~10³ | |

| Oxime Ligation | Aminooxyacetyl-peptide and benzaldehyde | 0.1 M NH₄OAc (pH 4.5), with 100 mM aniline | ~10¹ |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Reductive Amination of a Protein

This protocol describes the general procedure for conjugating this compound to a protein via reductive amination.

Materials:

-

This compound

-

Protein of interest

-

Reaction Buffer: Phosphate buffer (100 mM, pH 7.0). Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water).

-

Quenching Solution: Tris buffer (1 M, pH 7.5) or glycine solution (1 M).

Procedure:

-

Protein Solution Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired stock concentration.

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound solution to the protein solution (a 5 to 20-fold molar excess is a common starting point).

-

Gently mix and allow the Schiff base to form for 1-2 hours at room temperature.

-

-

Reduction:

-

Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Continue the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Hydrazone Ligation to a Peptide

This protocol outlines the general procedure for conjugating this compound to a peptide containing a hydrazide group.

Materials:

-

This compound

-

Hydrazide-modified peptide

-

Reaction Buffer: 0.1 M Ammonium Acetate (NH₄OAc), pH 4.5.

-

Aniline (optional, as a catalyst).

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the hydrazide-peptide in the reaction buffer.

-

Prepare a stock solution of this compound in the reaction buffer.

-

If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

-

-

Ligation Reaction:

-

Mix the stock solutions to achieve the desired final concentrations of the peptide, this compound, and aniline in the reaction mixture.

-

Incubate the reaction at room temperature.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or UV-Vis spectroscopy.

-

Purification: The resulting hydrazone-linked conjugate can be purified by RP-HPLC.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for this compound.

References

- 1. precisepeg.com [precisepeg.com]

- 2. This compound | C10H20O5 | CID 51341010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyltetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. benchchem.com [benchchem.com]

- 5. Tetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to the Synthesis and Purification of m-PEG4-aldehyde

This guide provides a comprehensive overview of the synthesis and purification of methoxy-polyethylene glycol-aldehyde with four repeating ethylene glycol units (m-PEG4-aldehyde). It is intended for researchers, scientists, and drug development professionals who utilize this important bifunctional linker in bioconjugation, drug delivery, and surface modification applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the key chemical processes.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) reagent characterized by a terminal methoxy group and a reactive aldehyde functionality. The hydrophilic PEG spacer, with its four ethylene glycol units, enhances the aqueous solubility and biocompatibility of molecules to which it is conjugated. The aldehyde group serves as a versatile reactive handle for the covalent modification of biomolecules, nanoparticles, and surfaces. It readily reacts with primary amines via reductive amination to form stable secondary amine linkages, and with hydrazide or aminooxy groups to yield hydrazones and oximes, respectively. These characteristics make this compound a valuable tool in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized materials.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C10H20O5 | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | |

| Purity | >95% | [2] |

| Solubility | Soluble in water and most organic solvents | |

| Storage | Store at -20°C, keep dry and avoid sunlight | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the mild oxidation of its corresponding alcohol precursor, m-PEG4-alcohol (m-PEG4-OH). The primary challenge in this synthesis is to prevent over-oxidation of the aldehyde to a carboxylic acid. To this end, several reliable methods are employed, including the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild reaction conditions and high yields.[4]

Synthesis Workflow

The general workflow for the synthesis of this compound involves the oxidation of the primary alcohol, followed by a work-up procedure to isolate the crude product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.

Materials:

-

m-PEG4-alcohol (1 equivalent)

-

Oxalyl chloride (2 equivalents)

-

Anhydrous Dimethyl sulfoxide (DMSO) (4 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA) (5 equivalents)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware, dried in an oven

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

-

Dissolve oxalyl chloride (2 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (4 eq.) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

-

Add a solution of m-PEG4-alcohol (1 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Slowly add anhydrous triethylamine (5 eq.) to the flask. The reaction mixture will become a thick slurry.

-

Continue stirring for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl, a saturated aqueous solution of NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data for Oxidation Methods:

| Parameter | Swern Oxidation | Dess-Martin Oxidation |

| Typical Yield | High (>90%) | High (>90%) |

| Reaction Temp. | -78 °C to room temp. | Room temperature |

| Key Reagents | DMSO, Oxalyl Chloride, TEA | Dess-Martin Periodinane |

| Advantages | Avoids heavy metals, mild conditions | Mild conditions, neutral pH, simple work-up |

| Disadvantages | Requires low temp., produces odorous DMS | Reagent is potentially explosive, cost |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, excess reagents, and byproducts. Due to the polar nature of this compound, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are effective purification techniques. Standard silica gel column chromatography can also be employed.

Purification Workflow

The crude product from the synthesis is typically purified using one or more chromatographic techniques to achieve high purity.

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity.

Materials and Equipment:

-

Crude this compound

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Trifluoroacetic acid (TFA) or formic acid (FA)

-

C18 reversed-phase HPLC column

-

Preparative HPLC system with a gradient pump and UV detector

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 preparative column (e.g., 10 µm particle size).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Flow Rate: Dependent on column dimensions.

-

Detection: UV at 214 nm (for end-group analysis) or using an Evaporative Light Scattering Detector (ELSD) as PEG has no strong chromophore.

-

Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 30-40 minutes). This must be optimized for the specific separation.

-

-

Fraction Collection: Inject the prepared sample onto the equilibrated HPLC system. Collect fractions corresponding to the peak of the desired this compound.

-

Purity Analysis and Product Recovery: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the fractions containing the pure product. Remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.

Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR is used to confirm the presence of the aldehyde proton and the integrity of the PEG backbone.

-

Aldehyde Proton: A characteristic peak for the aldehyde proton (-CHO) is expected to appear at approximately 9.6-9.8 ppm in CDCl3. In D2O, this signal may be diminished or absent due to the formation of a hydrate, with a corresponding new peak appearing around 5.0 ppm for the CH(OH)2 group.

-

PEG Backbone: The repeating ethylene glycol units (-O-CH2-CH2-O-) will show a complex of signals, typically between 3.5 and 3.8 ppm.

-

Methoxy Group: A sharp singlet corresponding to the methoxy group (-OCH3) protons will be present around 3.3-3.4 ppm.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the product. For this compound (C10H20O5), the expected monoisotopic mass is approximately 220.13 Da. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. Characteristic fragmentation patterns for aldehydes, such as α-cleavage and McLafferty rearrangement, may be observed.

Application: Reductive Amination

A primary application of this compound is the PEGylation of proteins or other molecules containing primary amines through reductive amination.

Caption: Reductive amination pathway using this compound.

This reaction proceeds in two steps: the initial formation of a Schiff base intermediate, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) to form a stable secondary amine bond. This targeted conjugation strategy is fundamental to the creation of advanced biotherapeutics and functionalized materials.

References

m-PEG4-aldehyde mechanism of action in bioconjugation

An In-depth Technical Guide to m-PEG4-aldehyde Bioconjugation

For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of therapeutic innovation. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a molecule, is a widely employed technique to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This guide provides a detailed examination of the mechanism, protocols, and critical parameters involved in using this compound for bioconjugation, focusing on its reaction with primary amines.

Core Mechanism of Action: Reductive Amination

The primary mechanism through which this compound conjugates with biomolecules is reductive amination . This process involves two key steps to form a stable covalent bond between the PEG linker and a primary amine on the target molecule, such as the N-terminal α-amine or the ε-amine of a lysine residue.[1][2][3]

Step 1: Schiff Base Formation The aldehyde group (-CHO) on the this compound molecule reacts with a primary amine (-NH₂) on a protein or peptide. This condensation reaction is a nucleophilic addition that results in the formation of an intermediate carbinolamine, which then dehydrates to form a Schiff base , also known as an imine (C=N).[4][5] This initial linkage is reversible and can be unstable, particularly in aqueous solutions where it is susceptible to hydrolysis. The formation of the Schiff base is typically catalyzed under mildly acidic conditions (pH ~4-5), as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. However, excessively low pH will protonate the amine, rendering it non-nucleophilic and inhibiting the reaction.

Step 2: Reductive Stabilization To create a stable, irreversible bond, the Schiff base is reduced to a secondary amine (-CH₂-NH-). This is achieved by introducing a mild reducing agent into the reaction mixture. The most commonly used reagent for this purpose is sodium cyanoborohydride (NaBH₃CN) . NaBH₃CN is highly selective and will reduce the protonated iminium ion much more rapidly than it will reduce the starting aldehyde or ketone. This selectivity allows the entire process to be carried out as a convenient one-pot reaction, where the reducing agent is present from the start. The resulting secondary amine linkage is a stable, covalent C-N bond.

Caption: Reaction pathway for this compound conjugation via reductive amination.

Quantitative Data and Reaction Parameters

The efficiency of PEGylation via reductive amination is influenced by several factors. Optimizing these parameters is critical to achieving the desired degree of conjugation while preserving the biological activity of the target molecule.

| Parameter | Typical Range/Value | Rationale & Notes | Citations |

| pH | 5.0 - 8.5 | Balances the need for a nucleophilic amine (favored at higher pH) and the acid catalysis of Schiff base formation (favored at lower pH). Site-specificity for the N-terminus is often better at lower pH (5.5-6.5) due to its lower pKa compared to lysine ε-amines. Higher pH (>8.5) can lead to multiple PEGylations. | |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | A mild and selective reducing agent that is stable in aqueous buffers and preferentially reduces the iminium ion over the aldehyde. A safer, albeit less common, alternative is sodium triacetoxyborohydride (NaBH(OAc)₃). | |

| Molar Ratio | 5- to 20-fold molar excess of PEG-aldehyde to protein | A molar excess of the PEG reagent drives the reaction equilibrium towards the formation of the conjugate. The optimal ratio should be determined empirically for each specific protein. | |

| Reaction Time | 2-24 hours | Typically 2-4 hours at room temperature or extended to overnight (12-24 hours) at 4°C to minimize potential protein degradation or aggregation. | |

| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) are often preferred for sensitive proteins to maintain their structural integrity and biological activity over longer incubation periods. | |

| Buffer System | Amine-free buffers (e.g., Phosphate, Borate, HEPES) | Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the target molecule for reaction with the PEG-aldehyde. |

Experimental Protocols

This section provides a generalized protocol for the PEGylation of a protein with this compound.

Materials

-

Protein of interest with accessible primary amines.

-

This compound.

-

Reaction Buffer: 100 mM Sodium Phosphate or Sodium Borate buffer, pH adjusted to the desired value (e.g., 7.4). Ensure the buffer is amine-free.

-

Reducing Agent Stock: 500 mM Sodium Cyanoborohydride (NaBH₃CN) in Reaction Buffer. Prepare fresh before use. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas if exposed to strong acids. Handle with appropriate safety precautions.

-

Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.4.

-

Anhydrous Dimethyl Sulfoxide (DMSO) if PEG reagent has low aqueous solubility.

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).

-

Analytical tools (e.g., SDS-PAGE, HPLC, MALDI-TOF Mass Spectrometry).

Methodology

-

Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer (or a minimal amount of DMSO if necessary) to create a concentrated stock solution.

-

Initiation of Conjugation: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Mix gently.

-

Reduction Step: Add the freshly prepared Sodium Cyanoborohydride stock solution to the reaction mixture to a final concentration of approximately 20 mM.

-

Incubation: Allow the reaction to proceed with gentle agitation for 12-24 hours at 4°C or for 2-4 hours at room temperature. The optimal time should be determined empirically.

-

Reaction Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG-aldehyde. Incubate for 1 hour.

-

Purification: Remove unreacted PEG reagent, byproducts, and unmodified protein from the PEGylated conjugate using an appropriate chromatography method such as SEC or IEX.

-

Characterization: Analyze the purified fractions to confirm the degree of PEGylation and purity. SDS-PAGE will show a shift in molecular weight for the conjugated protein. HPLC can be used for quantification, and Mass Spectrometry will confirm the exact mass of the conjugate.

Caption: A typical experimental workflow for protein PEGylation with this compound.

Enhancing Therapeutic Properties

The covalent attachment of this compound, and PEG chains in general, imparts significant advantages to therapeutic biomolecules. This modification directly influences the drug's interaction with biological systems.

Caption: How PEGylation enhances the properties of a biopharmaceutical.

By increasing the hydrodynamic volume of the molecule, PEGylation can significantly reduce its renal clearance rate, thereby extending its circulation half-life. The PEG chain also acts as a steric shield, protecting the protein from proteolytic enzymes and reducing its immunogenicity by masking epitopes from the host immune system. These combined effects often lead to a more stable, longer-lasting therapeutic with a more favorable dosing regimen.

References

A Comprehensive Technical Guide to the Solubility of m-PEG4-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methoxy-Poly(ethylene glycol)-aldehyde with four repeating ethylene glycol units (m-PEG4-aldehyde). Understanding the solubility of this reagent is critical for its effective use in a variety of applications, including bioconjugation, drug delivery, and surface modification. This document outlines its solubility in both aqueous and organic solvents, provides a general experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

This compound is a heterobifunctional linker that combines the benefits of a hydrophilic polyethylene glycol (PEG) spacer with a reactive aldehyde group. The PEG chain significantly influences its solubility profile, rendering it soluble in a broad range of solvents. The hydrophilic nature of the PEG spacer enhances solubility in aqueous media[1][2]. Generally, PEG derivatives are known to be soluble in water and many organic solvents[3].

The aldehyde group allows for covalent conjugation to amine-containing molecules, such as proteins, peptides, and antibodies, through reductive amination. This process is typically carried out in aqueous buffer systems, underscoring the compound's solubility and stability in these conditions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published in the scientific literature, qualitative information from various suppliers provides valuable guidance. The table below summarizes the known solubility of this compound and related PEG derivatives in common laboratory solvents. It is important to note that the physical form of m-PEG compounds can range from a viscous liquid to a white or off-white solid, depending on the molecular weight.

| Solvent Class | Solvent Name | Solubility of this compound (Qualitative) | Notes |

| Aqueous | Water | Soluble to Highly Soluble | PEG aldehydes are generally soluble in regular aqueous solutions. The hydrophilic PEG spacer is known to increase solubility in aqueous media. |

| Aqueous Buffers (e.g., PBS, Phosphate Buffer) | Soluble | Commonly used as a reaction medium for bioconjugation, indicating good solubility. | |

| Organic Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | m-PEG-propionaldehyde is soluble in DMSO. Other related m-PEG derivatives also show good solubility in DMSO. |

| Dimethylformamide (DMF) | Soluble | m-PEG-propionaldehyde is soluble in DMF. Other related m-PEG derivatives also show good solubility in DMF. | |

| Organic Polar Protic | Methanol | Soluble | |

| Ethanol | Soluble | ||

| Organic Nonpolar | Dichloromethane (DCM) | Soluble | Related m-PEG derivatives are soluble in DCM. |

| Chloroform | Soluble | ||

| Tetrahydrofuran (THF) | Soluble | Related m-PEG derivatives are soluble in THF. |

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The following is a generalized protocol for determining the quantitative solubility of this compound in a specific solvent. This method is based on the widely accepted shake-flask technique.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Orbital shaker or rotator at a controlled temperature

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or other quantitative analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using an orbital shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

For finer suspensions, centrifuge the vial to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Bioconjugation Reaction Pathway

This compound is frequently utilized in bioconjugation to modify proteins, peptides, or other molecules containing primary amines. The reaction proceeds via reductive amination, as depicted in the following signaling pathway diagram.

Caption: Reaction pathway for this compound bioconjugation via reductive amination.

References

An In-depth Technical Guide to m-PEG4-aldehyde: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-aldehyde with four ethylene glycol units (m-PEG4-aldehyde), a versatile heterobifunctional linker crucial in bioconjugation and drug development. This document details its chemical properties, core applications, and key experimental protocols, offering a valuable resource for researchers in the field.

Core Properties of this compound and its Variants

This compound and its derivatives are valuable crosslinking reagents. The methoxy-terminated polyethylene glycol (m-PEG) chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecule. The terminal aldehyde group provides a reactive handle for conjugation to various nucleophiles. Several common variants of this compound are available, each with distinct properties summarized below.

| Property | This compound | m-PEG4-CH2-aldehyde | m-PEG4-benzaldehyde |

| CAS Number | 197513-96-5[1] | 1059189-65-9[2] | 153364-63-7[3] |

| Molecular Formula | C₁₀H₂₀O₅[1][4] | C₁₁H₂₂O₆ | C₁₄H₂₀O₅ |

| Molecular Weight | ~220.27 g/mol | ~250.29 g/mol | ~268.3 g/mol |

| Structure | Methoxy-(PEG)₄-Propionaldehyde | Methoxy-(PEG)₄-Acetaldehyde | Methoxy-(PEG)₄-Benzaldehyde |

| Reactivity | Primary amines, hydrazides, aminooxy groups | Primary amines, hydrazides, aminooxy groups | Primary amines |

Applications in Drug Development and Bioconjugation

The unique properties of this compound make it a valuable tool in a range of applications, primarily centered around the covalent linkage of molecules.

-

Bioconjugation: The aldehyde group can be used to label biomolecules like proteins and peptides with other molecules, such as fluorescent dyes or biotin, for various experimental and diagnostic purposes. The hydrophilic PEG spacer increases the solubility of the resulting conjugate in aqueous media.

-

Drug Delivery: PEGylation, the process of conjugating PEG chains to therapeutic molecules, can improve the stability and bioavailability of a drug. This can lead to an extended circulation time in the bloodstream, thereby enhancing the drug's efficacy.

-

PROTAC Development: In the development of Proteolysis Targeting Chimeras (PROTACs), optimizing the linker between the target protein ligand and the E3 ligase ligand is critical. This compound can be incorporated into these linkers to modulate solubility and spacing.

-

Antibody-Drug Conjugates (ADCs): this compound can be used as a component in the linker system of ADCs, connecting a monoclonal antibody to a cytotoxic payload. The PEG component can help to improve the overall properties of the ADC.

-

Surface Modification: PEG aldehydes are used to create functional coatings on various materials to enhance properties such as anti-fouling, anti-corrosion, or to promote adhesion.

Experimental Protocols: Reductive Amination

Reductive amination is a common and robust method for conjugating aldehyde-containing molecules like this compound to molecules containing primary amines, such as proteins or peptides. The process involves two main steps: the formation of a Schiff base followed by its reduction to a stable secondary amine linkage.

Principle of Reductive Amination

The reaction proceeds via the nucleophilic attack of a primary amine on the aldehyde group of this compound, forming an imine (Schiff base). This reaction is reversible and is favored under slightly acidic to neutral pH conditions. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the imine bond to a stable secondary amine. Sodium cyanoborohydride is often chosen because it selectively reduces the imine without significantly reducing the starting aldehyde.

Caption: Principle of Reductive Amination.

Detailed Protocol for Reductive Amination

This protocol is a general guideline and may require optimization for specific molecules. It is adapted from protocols for similar m-PEG-aldehyde reagents.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Borate buffer (50 mM, pH 8.0-9.0)

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Quenching Solution: Tris-HCl (1 M, pH 8.0) or Glycine solution

-

Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 2-10 mg/mL for a protein).

-

Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF, or directly in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of the this compound solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically.

-

Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM for sodium cyanoborohydride is a good starting point.

-

Incubate the reaction mixture for 2 to 24 hours. The reaction time and temperature will depend on the reactivity of the amine and the stability of the molecule. Reactions can be performed at room temperature for 2-4 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to consume any unreacted this compound.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Analyze the purified conjugate using appropriate techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC to determine the degree of labeling.

-

Caption: Experimental Workflow for Reductive Amination.

Logical Relationships in Application

The role of this compound is as a versatile linker, enabling the construction of more complex and functional molecules. The following diagram illustrates its role in bridging different molecular components in key drug development applications.

Caption: Role of this compound as a Linker.

This guide provides foundational information for the use of this compound. For any specific application, further optimization of reaction conditions and purification methods is recommended. Always refer to the manufacturer's safety data sheet (SDS) before handling this or any chemical reagent.

References

The Pivotal Role of the PEG4 Spacer in m-PEG4-aldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise engineering of linker molecules is paramount to the development of sophisticated and effective therapeutics and diagnostics. Among the diverse toolkit of chemical linkers, methoxy-polyethylene glycol-aldehyde (m-PEG-aldehyde) reagents have emerged as invaluable assets. This guide focuses specifically on the m-PEG4-aldehyde variant, a discrete four-unit polyethylene glycol chain capped with a methoxy group and terminating in a reactive aldehyde. We will provide an in-depth exploration of the core functions of the PEG4 spacer, present quantitative data on its impact, detail experimental protocols for its application, and visualize key workflows and concepts.

Core Concepts: The Multifaceted Role of the PEG4 Spacer

The incorporation of a PEG4 spacer into a bioconjugate is a strategic design choice that imparts several critical advantages, stemming from its unique physicochemical properties.

-

Enhanced Hydrophilicity and Solubility: A primary and significant benefit of the PEG4 spacer is the marked increase in the hydrophilicity of the resulting conjugate.[1] Many potent therapeutic payloads, such as cytotoxic agents used in antibody-drug conjugates (ADCs), are inherently hydrophobic. This hydrophobicity can lead to aggregation, reduced stability, and rapid clearance from circulation. The PEG4 spacer, with its repeating ethylene glycol units, creates a hydration shell that improves the solubility and stability of the entire bioconjugate.[2]

-

Improved Pharmacokinetics: By increasing the hydrophilicity and overall size of the molecule, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[3] This can lead to more sustained exposure of the target tissue to the therapeutic agent, potentially improving the therapeutic index.[3]

-

Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated biomolecule (e.g., an antibody) and the attached payload (e.g., a small molecule drug).[3] This separation is vital for preserving the biological activity of the protein by preventing the payload from sterically hindering its binding site. Furthermore, this spacing ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.

-

Reduced Immunogenicity and Proteolysis: The flexible and hydrophilic nature of the PEG chain can "shield" the bioconjugate from the host's immune system, potentially reducing its immunogenicity. This hydration layer can also offer protection against enzymatic degradation, thereby enhancing the stability of the conjugate in biological fluids.

The Aldehyde Reactive Group: A Versatile Handle for Bioconjugation

The terminal aldehyde group of this compound is a versatile reactive handle that can participate in several chemoselective ligation reactions under mild, biologically compatible conditions. The most common conjugation strategies involve reactions with primary amines, hydrazides, and aminooxy groups.

-

Reductive Amination with Primary Amines: The aldehyde group reacts with primary amines, such as the ε-amine of lysine residues or the N-terminus of proteins, to form an initial, reversible Schiff base (imine). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable, irreversible secondary amine bond. This is a widely used, one-pot reaction for conjugating PEG linkers to proteins.

-

Hydrazone Ligation with Hydrazides: Aldehydes react with hydrazide-functionalized molecules to form a hydrazone linkage. This reaction is typically more stable than a Schiff base formed with a simple amine and proceeds efficiently at a slightly acidic pH (pH 5-7).

-

Oxime Ligation with Aminooxy Groups: The reaction of an aldehyde with an aminooxy group forms a highly stable oxime bond. This ligation is known for its rapid kinetics and the exceptional stability of the resulting conjugate, making it a favored method for creating robust bioconjugates.

Quantitative Data on the Impact of PEG Spacers

The length of the PEG spacer can significantly influence the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from studies comparing different PEG spacer lengths, providing insights into the specific contributions of a PEG4 spacer.

| Parameter | PEG2 | PEG3 | PEG4 | PEG6 | PEG12 | Reference |

| Receptor Binding Affinity (IC₅₀, nM) | 3.1 ± 0.2 | 3.9 ± 0.3 | 5.4 ± 0.4 | 5.8 ± 0.3 | - | |

| Hydrophilicity (logD) | -1.95 | - | - | - | -2.22 | |

| Serum Stability (t₁/₂, min) | 246 ± 4 | - | - | 584 ± 20 | - | |

| Caption: Effect of PEG spacer length on the properties of a ⁶⁸Ga-labeled bombesin antagonist analog. |

| Parameter | PEG2 | PEG4 | PEG8 | PEG12 | PEG24 | Reference |

| Drug-to-Antibody Ratio (DAR) | 2.0 | 2.5 | 4.8 | 3.7 | 3.0 | |

| In Vitro Cytotoxicity (IC₅₀, ng/mL) | 1.1 | 1.1 | 1.3 | 1.4 | - | |

| Tumor Growth Inhibition (%) | 40 | 60 | >80 | >80 | >80 | |

| Caption: Impact of PEG spacer length on the properties and efficacy of an antibody-drug conjugate. |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation. The following are representative protocols for the key conjugation chemistries.

Protocol for Reductive Amination of a Protein with this compound

This protocol describes the conjugation of this compound to primary amines on a protein, such as an antibody.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0

-

Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) stock solution (5 M in 1 N NaOH)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting columns or dialysis cassettes

Procedure:

-

Protein Preparation: If necessary, exchange the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.

-

This compound Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to the desired stock concentration.

-

Schiff Base Formation: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. Gently mix and incubate for 2 hours at room temperature.

-

Reduction: Add the NaCNBH₃ stock solution to the reaction mixture to a final concentration of 20-50 mM. Caution: NaCNBH₃ is toxic and should be handled in a fume hood.

-

Incubate the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde. Incubate for 30 minutes.

-

Purification: Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the conjugate for protein concentration, degree of labeling (DOL), and aggregation.

Protocol for Hydrazone/Oxime Ligation

This protocol outlines the general procedure for reacting this compound with a hydrazide or aminooxy-functionalized molecule.

Materials:

-

This compound

-

Hydrazide or aminooxy-functionalized molecule

-

Reaction Buffer: 0.1 M sodium acetate buffer, pH 5.5 for hydrazone formation; 0.1 M sodium phosphate buffer, pH 7.0 for oxime formation.

-

Aniline (optional, as a catalyst for oxime ligation)

-

Purification system (e.g., HPLC)

Procedure:

-

Reagent Preparation: Dissolve this compound and the hydrazide or aminooxy-functionalized molecule in the appropriate Reaction Buffer to their desired concentrations.

-

Ligation Reaction: Mix the reactants in the desired molar ratio (typically near equimolar). For oxime ligations, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.

-

Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

-

Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and other relevant analytical techniques.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the logical relationships and workflows in bioconjugation.

Caption: Workflow for reductive amination using this compound.

Caption: Logical relationships of the PEG4 spacer's core functions.

Conclusion

The this compound linker, with its discrete four-unit PEG spacer and reactive aldehyde functionality, is a powerful and versatile tool in the field of bioconjugation. The PEG4 spacer plays a crucial role in enhancing the solubility, stability, and pharmacokinetic profile of bioconjugates while providing optimal spatial separation to maintain biological activity. The aldehyde group offers a gateway to robust and specific conjugation chemistries, including reductive amination and hydrazone/oxime ligation. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to strategically employ this compound to create next-generation therapeutics and diagnostics with improved performance and safety profiles.

References

Safety and Handling of m-PEG4-aldehyde in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and essential chemical properties of m-PEG4-aldehyde. Designed for laboratory personnel, this document outlines the necessary precautions to ensure the safe and effective use of this versatile bioconjugation reagent.

Chemical and Physical Properties

This compound, with the chemical formula C10H20O5 and a molecular weight of approximately 220.27 g/mol , is a polyethylene glycol (PEG) derivative containing a terminal methoxy group and a reactive aldehyde functional group.[1] The PEG spacer enhances its solubility in aqueous media, a valuable characteristic for bioconjugation reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C10H20O5 | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in aqueous media | |

| Storage Temperature | -20°C (as powder) or -80°C (in solvent) | [1] |

Hazard Identification and Toxicology

According to available safety data sheets, this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Direct contact with eyes, skin, and inhalation should be avoided.

Table 2: Toxicological Data for Acetaldehyde (for illustrative purposes)

| Metric | Value | Species | Reference |

| Oral LD50 | 661 mg/kg | Rat | |

| Dermal LD50 | 3540 mg/kg | Rabbit | |

| Inhalation LC50 | 13,300 ppm (4 hours) | Rat |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work with this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C for the powder form or -80°C when in solvent. Protect from light and moisture.

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.

Emergency Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spills: Evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Reactivity and Bioconjugation

This compound is primarily used for the covalent modification of biomolecules, a process known as PEGylation. The aldehyde group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form an initial Schiff base. This imine bond can then be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. This reaction is the foundation of its utility in drug development and research, as PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.

Below is a diagram illustrating the logical relationship of safety considerations when working with this compound.

Caption: Logical flow of safety considerations for this compound.

Experimental Protocol: General Procedure for Protein PEGylation

This protocol provides a general methodology for the bioconjugation of a protein with this compound via reductive amination. Optimization will be required for specific proteins and applications.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)

-

Sodium cyanoborohydride (NaBH3CN)

-

Quenching solution (e.g., 1 M Tris-HCl or glycine)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solution (optional)

-

Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for reaction with the aldehyde.

-

-

This compound Stock Solution:

-

Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., anhydrous DMSO or the reaction buffer) at a concentration of ~100 mM.

-

-

PEGylation Reaction:

-

Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized, but a starting point is a 10- to 50-fold molar excess of the PEG reagent.

-

Gently mix the reaction solution.

-

-

Reduction:

-

Prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer.

-

Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate the reaction at room temperature or 4°C for 2 to 24 hours. The optimal time and temperature will depend on the protein's stability and reactivity.

-

-

Quenching:

-

(Optional but recommended) Quench any unreacted aldehyde by adding the quenching solution to a final concentration of 50-100 mM.

-

-

Purification:

-

Remove unreacted PEG reagent and byproducts by purifying the PEGylated protein using a suitable chromatography method.

-

-

Characterization:

-

Analyze the purified PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

-

Below is a diagram illustrating the experimental workflow for protein PEGylation.

Caption: Workflow for protein PEGylation using this compound.

References

Navigating the Commercial Landscape of m-PEG4-aldehyde: A Technical Guide to Purity and Analysis

For researchers, scientists, and drug development professionals, the quality of reagents is paramount. This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of m-PEG4-aldehyde, a commonly used tetraethylene glycol linker. It details analytical methodologies for purity assessment and discusses potential impurities, offering a critical resource for ensuring the integrity of research and development in bioconjugation and drug delivery.

Commercial Availability and Stated Purity

This compound (CAS No. 197513-96-5) is readily available from a variety of chemical suppliers. The stated purity of commercial-grade this compound typically ranges from greater than 95% to 98%. While suppliers provide a general purity specification, lot-to-lot variability can exist. For applications requiring stringent quality control, it is advisable to request lot-specific certificates of analysis.

Below is a summary of prominent commercial suppliers and their typically stated purities for this compound and related derivatives.

| Supplier | Product Name | Stated Purity |

| BroadPharm | This compound | 95% |

| CD Bioparticles | mPEG4-Aldehyde | 95%[1] |

| Precise PEG | This compound | > 96%[2] |

| Targetmol (via CymitQuimica) | This compound | 98%[3] |

| LookChem Suppliers (various) | This compound | 98%, 99% |

| AxisPharm | m-PEG4-CH2-aldehyde | ≥95%[4] |

Potential Impurities in this compound

The aldehyde functional group in this compound, while essential for its reactivity, is also susceptible to oxidation and side reactions. Improper handling, storage, or synthesis can lead to the formation of impurities that can compromise subsequent conjugation reactions.

A study on a longer-chain mPEG-propionaldehyde identified several potential degradation products and process-related impurities under forced degradation conditions. These findings are relevant to this compound and highlight the types of impurities that may be present:

-

Oxidation Product: The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid (m-PEG4-acid).

-

Low Molecular Weight Aldehydes: Trace amounts of smaller, reactive aldehydes can also be present. These can include:

-

Formaldehyde

-

Acetaldehyde

-

Acrolein

-

Crotonaldehyde

-

Benzaldehyde

-

Tolualdehyde

-

The presence of these impurities can lead to unintended side reactions, reduced conjugation efficiency, and difficulty in purifying the final product.

Experimental Protocols for Purity Assessment

To ensure the quality of this compound, rigorous analytical testing is recommended. The following are detailed methodologies for key experiments to assess purity and identify potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound from its impurities. Two primary methods can be employed: one with derivatization for sensitive detection of aldehyde impurities, and a general method for assessing overall purity.

This method is particularly useful for the detection and quantification of the active aldehyde and other aldehyde impurities.

Methodology:

-

Derivatization:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile/acid (e.g., phosphoric acid).

-

Allow the reaction to proceed at room temperature to form the corresponding hydrazones.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from approximately 40% to 80% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 360 nm.

-

Injection Volume: 10-20 µL.

-

Expected Results: The derivatized this compound will produce a major peak. Any aldehyde impurities will also be derivatized and appear as separate peaks, allowing for their identification and quantification against standards.

This method is suitable for determining the overall purity of the this compound and detecting non-aldehyde impurities, such as the corresponding carboxylic acid. Since the PEG backbone lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase.

-

Chromatographic Conditions:

-

Column: C18 or C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD or CAD.

-

Injection Volume: 20-50 µL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for confirming the structure of this compound and identifying certain impurities.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher.

-

Solvent: CDCl₃ or D₂O.

-

Reference: Tetramethylsilane (TMS) at 0 ppm for CDCl₃ or the residual solvent peak for D₂O.

-

Acquisition: Standard proton spectrum acquisition.

-

Expected Chemical Shifts (in CDCl₃):

-

~9.8 ppm (triplet): Aldehyde proton (-CHO).

-

~3.6 ppm (multiplet): Methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).

-

~3.4 ppm (singlet): Methoxy protons (CH₃-O-).

-

~2.7 ppm (doublet of triplets): Methylene protons adjacent to the aldehyde.

The presence of a peak around 9.8 ppm is characteristic of the aldehyde. The integration of this peak relative to the other protons can provide an estimate of purity. The presence of a broad peak around 10-12 ppm could indicate the presence of the carboxylic acid impurity.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the processes for ensuring the quality of this compound.

Caption: Quality control workflow for incoming this compound.

Caption: Impact of impurities on bioconjugation reactions.

References

- 1. mPEG4-Aldehyde - CD Bioparticles [cd-bioparticles.net]

- 2. precisepeg.com [precisepeg.com]

- 3. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m-PEG4-CH2-aldehyde, CAS 1059189-65-9 | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with m-PEG4-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to biomolecules, is a cornerstone strategy in drug development and biotechnology. It offers numerous advantages, including increased hydrodynamic size, which can extend the in vivo circulation half-life by reducing renal clearance, and shielding of protein surfaces, which can decrease immunogenicity and proteolytic degradation. m-PEG4-aldehyde is a monofunctional PEG reagent featuring a terminal aldehyde group that enables the covalent conjugation of a short, hydrophilic PEG linker to proteins.

This document provides a detailed protocol for the labeling of proteins with this compound via reductive amination. This method facilitates the formation of a stable secondary amine bond between the PEG reagent and primary amines on the protein, primarily the N-terminal α-amino group and the ε-amino groups of lysine residues. By carefully controlling the reaction conditions, preferential labeling of the N-terminus can be achieved, offering a strategy for site-specific modification.

Principle of the Reaction

The conjugation of this compound to a protein is a two-step process known as reductive amination:

-

Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine on the protein to form a reversible imine bond, also known as a Schiff base. This reaction is pH-dependent, with the optimal range for Schiff base formation typically between pH 6.0 and 9.0.

-

Reductive Alkylation: The unstable Schiff base is then reduced to a stable secondary amine by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). This reducing agent is selective for the imine bond and will not reduce the aldehyde on the unreacted PEG reagent, allowing for a one-pot reaction.

The pKa of the N-terminal α-amino group is generally lower (around 7.6-8.0) than that of the ε-amino groups of lysine residues (around 10.0-10.2).[1] By performing the reaction at a lower pH (e.g., 5.0-6.5), the lysine residues are predominantly protonated and thus less reactive, favoring the modification of the more nucleophilic N-terminal amine.[2]

Data Presentation

The efficiency and selectivity of the this compound labeling reaction are influenced by several key parameters. The following tables summarize the expected effects of these parameters on the degree of labeling (DOL) and site-selectivity. The data presented here are representative and may require optimization for specific proteins.

Table 1: Effect of Reaction pH on Labeling Site Selectivity

| Reaction pH | Predominant Labeled Site(s) | Expected Degree of Labeling (DOL) | Notes |

| 5.0 - 6.5 | N-terminus | Low to Moderate | Favors site-specific modification of the N-terminal α-amino group. Reaction kinetics may be slower. |

| 7.0 - 8.0 | N-terminus and Lysine Residues | Moderate to High | A mixture of N-terminally and lysine-labeled protein is expected. |

| 8.5 - 9.0 | Lysine Residues | High | Primarily targets the more numerous and accessible lysine residues. |

Table 2: Effect of Molar Ratio of this compound to Protein on Degree of Labeling

| Molar Ratio (PEG:Protein) | Expected Degree of Labeling (DOL) | Potential Issues |

| 5:1 - 10:1 | Low to Moderate | May result in incomplete labeling or a lower yield of the desired conjugate. |

| 20:1 - 50:1 | Moderate to High | Generally a good starting range for achieving a sufficient DOL without excessive modification. |

| > 100:1 | High to Very High | Increased risk of protein precipitation, loss of biological activity due to over-labeling, and difficulties in purification. |

Table 3: Recommended Starting Conditions for Protein Labeling

| Parameter | Recommended Range | Considerations |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation. |

| This compound Molar Excess | 20 - 50 fold | Should be optimized for each protein to achieve the desired DOL. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, MES) | Buffers containing primary amines (e.g., Tris) will compete with the protein for the PEG reagent. |

| pH | 5.0 - 6.5 (for N-terminal) or 7.0 - 8.0 (for general lysine) | Critical for controlling site-selectivity. |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | 20 - 50 mM final concentration. Handle with care as it is toxic. |

| Temperature | 4°C to 25°C | Lower temperatures can be used for sensitive proteins, but may require longer reaction times. |

| Reaction Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time. |

Experimental Protocols

Materials

-

This compound

-

Purified protein of interest in an amine-free buffer (e.g., 100 mM MES, pH 6.0 for N-terminal labeling, or 100 mM Phosphate Buffer, pH 7.4 for general amine labeling)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound (if necessary)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

-

Dialysis or desalting columns

Protocol for N-Terminal Protein Labeling

This protocol is a starting point and should be optimized for each specific protein.

-

Protein Preparation:

-

Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

This compound Stock Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mM) in an anhydrous organic solvent like DMSO or directly in the reaction buffer immediately before use.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the protein solution with the desired molar excess of the this compound stock solution (e.g., a 20-fold molar excess).

-

Gently mix the reaction.

-

Prepare a fresh stock solution of NaBH₃CN (e.g., 500 mM in water).

-

Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for 30-60 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Remove unreacted PEG reagent and byproducts by dialysis, using a desalting column, or through chromatographic methods.

-

For separating PEGylated protein from un-PEGylated protein, Size Exclusion Chromatography (SEC) is often effective due to the increased hydrodynamic radius of the conjugate.

-

Ion-Exchange Chromatography (IEX) can be used to separate proteins with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.

-